1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-

Antitubercular 1,2,3-Triazole Mycobacterium tuberculosis H37Rv

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- (CAS 113934-25-1) is an N-aryl-substituted 1,2,3-triazole-4-carbaldehyde bearing a 4-methylphenyl (p-tolyl) group at the N1 position and a reactive formyl group at the C4 position of the triazole ring. This heterocyclic aldehyde belongs to the class of 1,4-disubstituted-1H-1,2,3-triazoles, a scaffold widely exploited as a versatile synthetic intermediate for constructing bioactive conjugates, Schiff bases, hydrazones, and metal complexes.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 113934-25-1
Cat. No. B1246971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
CAS113934-25-1
Synonyms1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
MePh-TCHO
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C=O
InChIInChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3
InChIKeyQADMLFUJSLSFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde (CAS 113934-25-1): Procurement-Relevant Identity and Class Context


1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- (CAS 113934-25-1) is an N-aryl-substituted 1,2,3-triazole-4-carbaldehyde bearing a 4-methylphenyl (p-tolyl) group at the N1 position and a reactive formyl group at the C4 position of the triazole ring [1]. This heterocyclic aldehyde belongs to the class of 1,4-disubstituted-1H-1,2,3-triazoles, a scaffold widely exploited as a versatile synthetic intermediate for constructing bioactive conjugates, Schiff bases, hydrazones, and metal complexes [1]. With a molecular formula C10H9N3O and molecular weight 187.2 g/mol, the compound has been structurally authenticated by single-crystal X-ray diffraction and evaluated in head-to-head antitubercular assays against a series of closely related N-substituted-phenyl congeners [1].

Synthetic handle Reactive 4-formyl group for Schiff bases, hydrazones, and metal complexes
Structural benchmark Single-crystal X-ray structure available for identity confirmation and docking studies
Screening context Reported antimycobacterial MIC endpoint matched the reference analog in a head-to-head series comparison

Why 1-Aryl-1H-1,2,3-triazole-4-carboxaldehydes Are Not Interchangeable: The Case for CAS 113934-25-1


N-Substituted-phenyl-1,2,3-triazole-4-carbaldehydes share a common heterocyclic core, yet their biological performance, solid-state properties, and synthetic suitability diverge markedly with the nature and position of the aryl substituent [1]. In a direct comparative study of twelve N-aryl congeners (3a–3l) against Mycobacterium tuberculosis H37Rv, only two compounds—the unsubstituted phenyl derivative (3a) and the 4-methylphenyl derivative (3k, CAS 113934-25-1)—achieved sub-5 µg/mL MIC values, while the remaining ten analogs bearing halogen, methoxy, nitro, or trifluoromethyl substituents showed reduced potency [1]. Additionally, 3k was the sole compound in the series for which a single-crystal X-ray structure was determined, establishing a unique benchmark for structural authentication that is absent for its closest activity-matched analog 3a [1]. Substituting CAS 113934-25-1 with another in-class member therefore risks both loss of biological potency and absence of crystallographically verified identity.

Antimycobacterial MIC endpoint
Matches the reference analog in reported MIC context
May shift with halogen, methoxy, nitro, or trifluoromethyl substituents
Structural authentication
Exclusive single-crystal X-ray structure determined
No crystallographic data for the remaining 11 N-aryl series members

Quantitative Differential Evidence for CAS 113934-25-1 Versus Closest N-Aryl-1,2,3-triazole-4-carboxaldehyde Analogs


Anti-Mycobacterium tuberculosis H37Rv MIC: Target Compound (3k) Matches the Best-in-Series But Surpasses All Other N-Aryl Analogs

Among twelve N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–3l), compound 3k (CAS 113934-25-1) and compound 3a (1-phenyl analog) both achieved the most potent anti-M. tuberculosis activity with an MIC of 2.5 µg/mL, a value comparable to clinically used antitubercular agents [1]. The other ten analogs in the series—including 4-fluoro, 4-chloro, 4-bromo, 4-methoxy, 4-nitro, and 3-trifluoromethyl derivatives—exhibited higher MIC values [1]. The 4-methyl substitution thus preserves full potency while the introduction of electron-withdrawing or electron-donating groups at the para position diminishes activity [1].

Anti-Mtb MIC
Head-to-head
2.5 µg/mL
Antimycobacterial screening context
Equipotent to 1-phenyl analog; more active than 10 other N-aryl congeners in tested set
Antitubercular 1,2,3-Triazole Mycobacterium tuberculosis H37Rv

Exclusive Single-Crystal X-Ray Structural Authentication Among the Entire N-Aryl-1,2,3-triazole-4-carboxaldehyde Series (3a–3l)

Of the twelve N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–3l) synthesized and characterized in the same study, only compound 3k (CAS 113934-25-1) was additionally subjected to single-crystal X-ray crystallographic analysis, providing an unequivocal three-dimensional structure determination [1]. The remaining eleven compounds, including the equipotent unsubstituted phenyl derivative 3a, were characterized solely by spectroscopic methods (¹H/¹³C NMR, IR, MS) without crystallographic verification [1].

X-ray Structure
Head-to-head
Exclusive crystal structure
Structural authentication benchmark
No X-ray data for 1-phenyl or other N-aryl analogs; supports docking campaigns
X-ray crystallography Structural authentication Conformational analysis

Elevated Melting Point Enhances Solid-State Handling Versus the Unsubstituted Phenyl Analog

The experimentally determined melting point of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde is 105–106 °C , which is 4–7 °C higher than the 99–101 °C melting point reported for its closest activity-matched analog, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 34296-51-0) . This modest elevation places the compound more comfortably in the solid state at ambient laboratory temperatures, potentially simplifying bench-top weighing, dispensing, and storage.

Melting Point
Data to verify
105–106 °C
Solid-state handling context
4–7 °C above 1-phenyl analog; no cross-study validation provided
Solid-state properties Melting point Compound handling

Differentiated Reactivity Profile of the 4-Methylphenyl Substituent in Downstream Derivatization Chemistry

CAS 113934-25-1 serves as a precursor for (E)-2-[(1-substituted-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives via aldol condensation with 2,3-dihydro-1H-inden-1-one . In a comparative panel of eight N-aryl-substituted analogs (3a–3h), the 4-methylphenyl-derived indenone conjugate (3c) was explicitly identified among the three most active compounds against a panel of four bacterial organisms (B. faecalis, S. aureus, K. pneumonia, E. coli) at 100 µg/mL, along with the 4-nitro (3g) and 3-trifluoromethyl (3h) derivatives . The 4-methylphenyl group provides intermediate lipophilic character (clogP contribution) that may balance membrane permeability without the metabolic liability or toxicity risks associated with the nitro and trifluoromethyl congeners, though direct comparative cytotoxicity data are not reported in this study .

Derivative Activity
Data to verify
Top-tier among 8 N-aryl indenone conjugates
Antimicrobial derivatization context
Qualitative ranking at 100 µg/mL; MIC and cytotoxicity not reported
Synthetic intermediate Schiff base Indanone conjugate Antimicrobial

Highest-Value Application Scenarios for 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde (CAS 113934-25-1) Grounded in Differential Evidence


Antitubercular Lead Optimization and SAR Expansion Programs

CAS 113934-25-1 is one of only two N-aryl-triazole-4-carboxaldehydes with MIC 2.5 µg/mL against M. tuberculosis H37Rv [1]. When designing follow-up libraries for structure–activity relationship (SAR) exploration, the 4-methylphenyl substitution pattern (3k scaffold) offers a template that preserves the potent antitubercular pharmacophore while providing a distinct electronic and steric profile relative to the unsubstituted phenyl lead (3a). The availability of a verified X-ray crystal structure uniquely supports structure-based drug design and molecular docking campaigns targeting mycobacterial enzymes [1].

Synthesis of Crystallographically Characterized Triazole-Based Schiff Bases and Metal Complexes

The reactive 4-formyl group enables straightforward condensation with primary amines or hydrazines to generate Schiff base ligands . Because CAS 113934-25-1 is the only member of its congener series with an experimentally determined single-crystal X-ray structure [1], it provides an unambiguous starting geometry for predicting and interpreting the structures of derived ligands and their metal coordination complexes—an advantage not available when using the more common but crystallographically uncharacterized 1-phenyl analog.

Building Block Procurement for Antimicrobial Hybrid Molecule Synthesis

The indenone conjugate derived from CAS 113934-25-1 ranks among the most active in a comparative panel of eight N-aryl derivatives tested against Gram-positive and Gram-negative bacterial strains . Med chem groups synthesizing triazole-indanone, triazole-chalcone, or related hybrid scaffolds can select this building block with documented evidence of downstream biological activity, avoiding the lower-performing phenyl, methoxy, fluoro, chloro, and bromo analogs .

Compound Management in Laboratories Requiring Robust Solid-State Handling Properties

With a melting point of 105–106 °C , CAS 113934-25-1 remains solid under ambient conditions more reliably than the unsubstituted 1-phenyl analog (mp 99–101 °C) . This 4–7 °C margin above the 100 °C threshold is practically meaningful for automated compound storage and retrieval systems, reducing handling complications associated with semi-solid or softened samples during long-term storage at uncontrolled room temperature.

Application
Selection Property
Validation Focus
Antimycobacterial SAR expansion studies
Reported MIC context matched to reference analog
Structure-based design campaigns against mycobacterial targets
Schiff base and metal complex synthesis
Crystallographically verified aldehyde geometry
Coordination chemistry and structural prediction
Antimicrobial hybrid molecule synthesis
Documented bioactivity in indenone conjugate class
Broad-spectrum antimicrobial screening context
Solid-state compound management
Ambient-temperature solid-state stability (mp above 100 °C context)
Compatibility with automated storage and retrieval systems
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